molecular formula C18H19NO5S2 B2529183 Methyl 2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 896345-37-2

Methyl 2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2529183
CAS No.: 896345-37-2
M. Wt: 393.47
InChI Key: SNNUZOQLLHTLHL-UHFFFAOYSA-N
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Description

Methyl 2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H19NO5S2 and its molecular weight is 393.47. The purity is usually 95%.
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Biological Activity

Methyl 2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C16_{16}H18_{18}N2_{2}O4_{4}S
  • Molecular Weight : 342.39 g/mol

The presence of the methylsulfonyl group and the tetrahydrobenzo[b]thiophene core contributes to its unique pharmacological properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In a study focusing on derivatives of tetrahydrobenzo[b]thiophene, this compound exhibited significant inhibitory effects on key enzymes involved in cancer metabolism:

  • PDK1 Inhibition : The compound showed an IC50_{50} value of 57.10 μg/mL against PDK1, a critical enzyme in cancer cell metabolism.
  • LDHA Inhibition : It also inhibited LDHA with an IC50_{50} of 64.10 μg/mL, indicating its potential to disrupt the metabolic processes of tumor cells .

Antibacterial and Antioxidant Properties

In addition to its anticancer effects, the compound has demonstrated antibacterial and antioxidant activities:

  • Antibacterial Activity : Various derivatives were tested against common bacterial strains, showing promising results in inhibiting bacterial growth.
  • Antioxidant Activity : The compound's ability to scavenge free radicals was assessed using standard assays, indicating significant antioxidant properties that could protect against oxidative stress-related damage .

Case Studies

  • Colorectal Cancer Study :
    • A study evaluated several tetrahydrobenzo[b]thiophene derivatives for their cytotoxic effects on colorectal cancer cell lines (LoVo and HCT-116). The compound was among the most potent, leading to significant reductions in cell viability.
    • The study utilized molecular docking techniques to elucidate the binding interactions between the compound and target proteins involved in cancer progression .
  • Antimicrobial Screening :
    • In a screening for antibacterial activity against Gram-positive and Gram-negative bacteria, the compound displayed varying degrees of effectiveness. The results suggested that structural modifications could enhance its antimicrobial potency.

Research Findings

Activity Type IC50 Value (μg/mL) Reference
PDK1 Inhibition57.10
LDHA Inhibition64.10
Antioxidant ActivityVaried (assay-dependent)
Antibacterial ActivityVaries by strain

Properties

IUPAC Name

methyl 2-[(4-methylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S2/c1-24-18(21)15-13-5-3-4-6-14(13)25-17(15)19-16(20)11-7-9-12(10-8-11)26(2,22)23/h7-10H,3-6H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNUZOQLLHTLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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